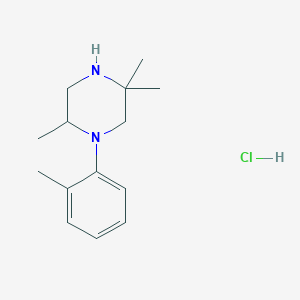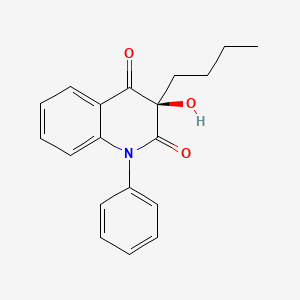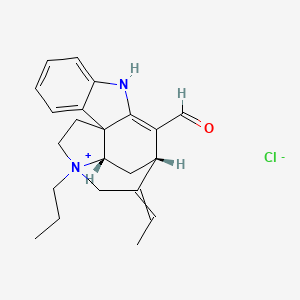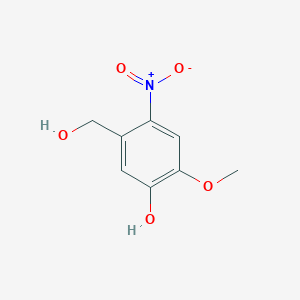![molecular formula C12H17Cl2N B1653713 2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 1909319-85-2](/img/structure/B1653713.png)
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Übersicht
Beschreibung
“2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1909319-85-2 . It has a molecular weight of 246.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClN.ClH/c1-12(7-4-8-14-12)9-10-5-2-3-6-11(10)13;/h2-3,5-6,14H,4,7-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 246.18 .Wissenschaftliche Forschungsanwendungen
Electrophilic and Nucleophilic Synthesis
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is utilized in the synthesis of various compounds. Alpha-nitro ketone, an intermediate in these syntheses, serves as both an electrophile and nucleophile. This leads to the formation of novel compounds like 2-nitromethylenetetrahydrothiophene and 2-nitromethylenetetrahydrofuran, which have applications in probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Structural Analysis and Conformation
The compound has been used in structural analysis studies. For instance, it helps in determining the conformation of various molecular structures, such as the imidazolidine ring and chlorophenyl substituents in specific compounds (Rivera et al., 2013).
Synthesis of Cyclic Arylguanidine and Urea Derivatives
The compound plays a crucial role in the regioselective and enantioselective synthesis of seven-membered ring cyclic arylguanidine and urea derivatives. This synthesis is significant for producing stereoselective compounds, which are important in pharmaceutical and chemical research (Zhou & Alper, 2004).
Synthesis of Electro-Optic Materials
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is also used in the synthesis of pyrrole-based donor-acceptor chromophores. These chromophores are key components in the development of nonlinear optical/electro-optic materials, which have potential applications in photonic and electronic devices (Facchetti et al., 2003).
Palladium-Catalyzed Intramolecular Hydroamination
This compound is instrumental in palladium-catalyzed intramolecular hydroamination reactions. Such reactions are significant in the synthesis of pyrrolidine derivatives, which are valuable in various chemical synthesis processes (Bender & Widenhoefer, 2005).
Synthesis of Acid Dissociation Constants
It's used in the synthesis and analysis of acid dissociation constants in hydroorganic solvents. These constants are crucial in understanding the acid-base properties of novel compounds (Nural, 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(7-4-8-14-12)9-10-5-2-3-6-11(10)13;/h2-3,5-6,14H,4,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJSIJZTHNNAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride | |
CAS RN |
1909319-85-2 | |
| Record name | Pyrrolidine, 2-[(2-chlorophenyl)methyl]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909319-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653646.png)


